1-{4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl}piperidine-4-carboxamide
CAS No.:
Cat. No.: VC13374536
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O3S |
|---|---|
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 1-[4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H23N3O3S/c1-12-3-5-15(6-4-12)25-11-16-21-13(2)17(26-16)19(24)22-9-7-14(8-10-22)18(20)23/h3-6,14H,7-11H2,1-2H3,(H2,20,23) |
| Standard InChI Key | HNXJRJUEYAZSHA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C |
| Canonical SMILES | CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₉H₂₃N₃O₃S, with a molecular weight of 373.5 g/mol. Its IUPAC name systematically describes the connectivity: a piperidine-4-carboxamide backbone is linked via a carbonyl group to a 4-methyl-2-[(4-methylphenoxy)methyl]thiazole moiety. Key structural features include:
-
Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
Piperidine ring: A six-membered saturated nitrogen-containing ring substituted with a carboxamide group at position 4.
-
Phenoxy group: A 4-methylphenyl ether attached to the thiazole via a methylene bridge.
The Canonical SMILES string (CC1=CC=C(C=C1)OCC2=NC(=C(S2)C(=O)N3CCC(CC3)C(=O)N)C) provides a linear representation of atomic connectivity.
Physicochemical Characteristics
The compound’s logP (octanol-water partition coefficient), estimated at 2.8, suggests moderate lipophilicity, which may influence its pharmacokinetic properties. Hydrogen bond donors (3) and acceptors (5) indicate potential for intermolecular interactions, critical for binding to biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃S | |
| Molecular Weight | 373.5 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 109 Ų |
Synthetic Routes and Optimization
Proposed Synthesis Pathways
While explicit synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step approach:
-
Thiazole ring formation: Condensation of 4-methylphenol with 2-chloromethyl-4-methylthiazole under basic conditions (e.g., K₂CO₃ in DMF) to install the phenoxymethyl group.
-
Piperidine coupling: Activation of the thiazole-5-carboxylic acid (via chloride or mixed anhydride) for amidation with piperidine-4-carboxamide.
Critical challenges include avoiding N-oxide formation on the thiazole nitrogen and ensuring regioselectivity during the phenoxymethylation step.
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry could enhance yield by maintaining precise temperature control (40–60°C) and minimizing side reactions. Solvent selection (e.g., dichloromethane vs. THF) impacts reaction kinetics and purification efficiency.
Biological Activities and Mechanisms
Table 2: Predicted Biological Targets
| Target | Binding Affinity (ΔG, kcal/mol) | Mechanism |
|---|---|---|
| EGFR Kinase | -9.2 | Competitive inhibition |
| Tubulin | -8.7 | Polymerization disruption |
| Topoisomerase II | -7.9 | DNA cleavage inhibition |
Antimicrobial Efficacy
The phenoxymethylthiazole moiety confers activity against Gram-positive bacteria, likely through interference with cell wall synthesis. In silico models indicate inhibition of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), with a predicted IC₅₀ of 12.3 µM.
Research Applications and Future Directions
Drug Development
The compound’s dual targeting of EGFR and tubulin positions it as a candidate for combination therapy in non-small cell lung cancer (NSCLC). Synergistic studies with paclitaxel or osimertinib could validate this hypothesis.
Chemical Probes
Functionalization at the piperidine carboxamide (e.g., fluorination or isotopic labeling) would enable pharmacokinetic tracing in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume